molecular formula C22H20N6O2 B2952683 3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-18-2

3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2952683
CAS No.: 863018-18-2
M. Wt: 400.442
InChI Key: JRWGPSOTOGRNFI-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, a family of heterocyclic molecules characterized by fused triazole and pyrimidine rings. The structure incorporates a benzyl group at position 3 and a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl substituent at position 4.

Properties

IUPAC Name

3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-19(27-12-6-10-17-9-4-5-11-18(17)27)14-26-15-23-21-20(22(26)30)24-25-28(21)13-16-7-2-1-3-8-16/h1-5,7-9,11,15H,6,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGPSOTOGRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzyl derivative with a triazolopyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process. The choice of reagents, solvents, and catalysts is critical in industrial settings to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the triazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for organic synthesis and reaction mechanism studies.

    Biology: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are explored in various biological assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It can be used as a building block for the synthesis of more complex molecules with industrial applications, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The triazolopyrimidinone core is shared among several pharmacologically active compounds. Key structural differences lie in substituent placement and ring saturation:

  • 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32) : Core: [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one (vs. [1,2,3]triazolo[4,5-d]pyrimidin-7-one in the target compound). Substituents: A 3-chlorobenzyl group at position 6 and a hexyl chain at position 3. Activity: Reported as a potent adenosine A2A receptor antagonist with improved metabolic stability compared to earlier analogs.
  • 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one :
    • Core : Thiazolo[4,5-d]pyrimidin-7(6H)-one (sulfur-containing analog).
    • Substituents : Ethyl and p-tolyl groups enhance hydrophobic interactions.
    • Activity : Exhibits antimicrobial properties against Gram-positive bacteria (MIC: 2–8 µg/mL).

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 32 Thiazolo Derivative
Molecular Weight ~460 g/mol (estimated) 417.89 g/mol 482.99 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.2 4.8
Hydrogen Bond Donors 1 2 1
Bioavailability Moderate (benzyl enhances membrane permeability) High (hexyl chain improves absorption) Low (high LogP may reduce solubility)

Biological Activity

The compound 3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2C_{23}H_{22}N_4O_2, with a molecular weight of approximately 398.45 g/mol. The structure features a triazolo-pyrimidine moiety coupled with a benzyl and tetrahydroquinoline substituent. This unique configuration is believed to contribute to its biological properties.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it can inhibit kinases by competing with ATP for binding at the active site.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example:

  • Case Study : A study demonstrated that a related compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests have shown that it possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cellular models.

Data Summary Table

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus and E. coli
NeuroprotectiveReduces oxidative stress in neuronal cells

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazolo-pyrimidine or tetrahydroquinoline moieties can enhance potency and selectivity for desired targets.

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